N-(4-isopropylphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)butanamide
Description
N-(4-isopropylphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)butanamide is a synthetic organic compound featuring a dihydropyrimidinone core modified with a thioether-linked butanamide chain and a 4-isopropylphenyl substituent. The pyrimidinone ring is further substituted with a tosyl (p-toluenesulfonyl) group at position 5, which enhances electron-withdrawing properties and may influence metabolic stability. This compound belongs to a class of thioether-linked pyrimidinone derivatives, which have been explored for diverse pharmacological activities, including anticonvulsant and anticancer effects, as seen in structurally related analogs .
Properties
CAS No. |
904577-81-7 |
|---|---|
Molecular Formula |
C24H27N3O4S2 |
Molecular Weight |
485.62 |
IUPAC Name |
2-[[5-(4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-propan-2-ylphenyl)butanamide |
InChI |
InChI=1S/C24H27N3O4S2/c1-5-20(22(28)26-18-10-8-17(9-11-18)15(2)3)32-24-25-14-21(23(29)27-24)33(30,31)19-12-6-16(4)7-13-19/h6-15,20H,5H2,1-4H3,(H,26,28)(H,25,27,29) |
InChI Key |
OKNUSPUGVXJDAA-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)NC1=CC=C(C=C1)C(C)C)SC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(4-isopropylphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)butanamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including antibacterial, anticancer, and enzyme inhibitory activities, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features a thioether linkage and a pyrimidine derivative, which are crucial for its biological activity.
1. Antibacterial Activity
Studies have shown that compounds similar to this compound exhibit significant antibacterial properties. For instance, a synthesized series of pyrimidine derivatives demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The minimal inhibitory concentrations (MICs) were reported in the range of 10–50 µg/mL for these strains .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Salmonella typhi | 20 |
| Bacillus subtilis | 15 |
| Escherichia coli | 30 |
| Staphylococcus aureus | 40 |
2. Anticancer Activity
Research indicates that the compound may possess anticancer properties. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation. For example, derivatives containing the pyrimidine moiety have shown cytotoxic effects against various cancer cell lines, with IC50 values ranging from 5 to 20 µM .
3. Enzyme Inhibition
The compound has been evaluated for its enzyme inhibitory activities, particularly against acetylcholinesterase (AChE) and urease. The results indicate that it exhibits strong inhibitory effects on these enzymes, which are relevant in treating conditions like Alzheimer's disease and urinary tract infections.
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 0.63 ± 0.001 |
| Urease | 2.14 ± 0.003 |
Case Studies
A notable study conducted by Aziz-ur-Rehman et al. synthesized several derivatives of pyrimidine and evaluated their biological activities through various assays. The study highlighted the significant antibacterial and enzyme inhibitory properties of the synthesized compounds, establishing a correlation between structural features and biological efficacy .
In another investigation focused on the anticancer potential of similar compounds, it was found that modifications in the aromatic ring significantly enhanced cytotoxicity against breast cancer cell lines. The study concluded that further structural optimization could lead to more potent anticancer agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarities and Variations
The compound shares a common pyrimidinone-thioether scaffold with several analogs, but key structural differences dictate its physicochemical and biological properties:
Key Structural Insights
Substituent Effects on Activity Electron-Withdrawing Groups (EWGs): The 4-bromo and 4-chloro substituents in the lead compounds from enhance anticonvulsant activity by increasing lipophilicity and membrane permeability. In contrast, the 4-isopropylphenyl group in the target compound introduces steric bulk and electron-donating effects, which may reduce binding affinity unless compensated by other features. Tosyl Group: The tosyl group at position 5 in the target compound could improve metabolic stability compared to methyl or amino substituents in analogs , as sulfonyl groups are less prone to oxidative degradation.
Chain Length and Flexibility
- The butanamide chain in the target compound provides greater conformational flexibility than the shorter acetamide chains in . This may influence interactions with target proteins, such as voltage-gated ion channels implicated in anticonvulsant activity.
Pharmacological and Toxicological Profiles
- The absence of EWGs in the target compound suggests lower efficacy unless the tosyl group or butanamide chain confers novel interactions.
- Toxicity: Acute toxicity (LD₅₀) for lead analogs ranged from 22.8–25.6 mg/kg .
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